

How to dissolve and prepare (+)-Tyrphostin B44 stock solution.

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Compound of Interest

Compound Name: (+)-Tyrphostin B44

Cat. No.: B1139406

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Application Notes and Protocols: (+)-Tyrphostin B44

Topic: How to Dissolve and Prepare (+)-Tyrphostin B44 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Tyrphostin B44, also known as Tyrphostin AG 835, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.^{[1][2][3]} As a member of the tyrphostin family of compounds, it competitively targets the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation and subsequent activation of downstream signaling pathways.^[4] This inhibition blocks signal transduction cascades that are crucial for cell proliferation, survival, and angiogenesis. Due to its role in modulating EGFR activity, **(+)-Tyrphostin B44** is a valuable tool in cancer research and studies involving receptor tyrosine kinase (RTK) signaling. Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and the compound's efficacy.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **(+)-Tyrphostin B44**.

Property	Value	Citation(s)
Molecular Formula	C ₁₈ H ₁₆ N ₂ O ₃	[1][3]
Molecular Weight	308.33 g/mol	[1]
Appearance	Light yellow to yellow solid	[1]
CAS Number	133550-37-5	[1]
IC ₅₀ for EGFR Kinase	0.86 µM	[2]
Solubility (in vitro)	≥ 100 mg/mL (324.33 mM) in fresh DMSO	[1]
Insoluble in	Water	[5]
Powder Storage	3 years at -20°C or 2 years at 4°C	[1]
Stock Solution Storage	6 months at -80°C or 1 month at -20°C	[1][6][7]

Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **(+)-Tyrphostin B44** in Dimethyl Sulfoxide (DMSO).

3.1 Materials and Equipment

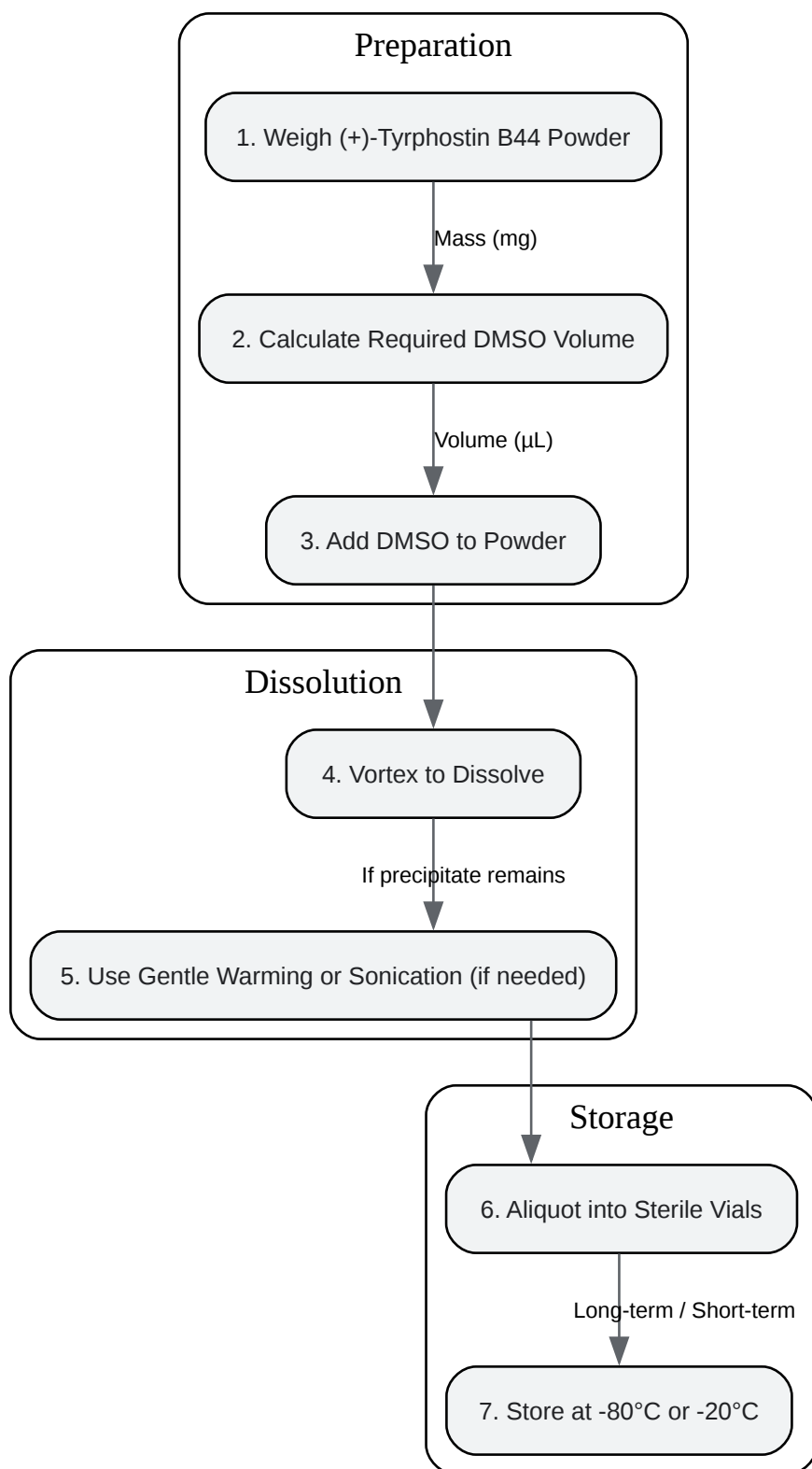
- **(+)-Tyrphostin B44** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
- Sterile microcentrifuge tubes or cryogenic vials
- Calibrated precision balance
- Vortex mixer

- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2 Safety Precautions

- **(+)-Tyrphostin B44** is a bioactive compound. Handle with care, avoiding inhalation, ingestion, and direct skin contact.
- Perform all weighing and dissolution steps in a chemical fume hood or a well-ventilated area.
- DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves.

3.3 Stock Solution Preparation Workflow



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Caption: Workflow for preparing **(+)-Tyrphostin B44** stock solution.

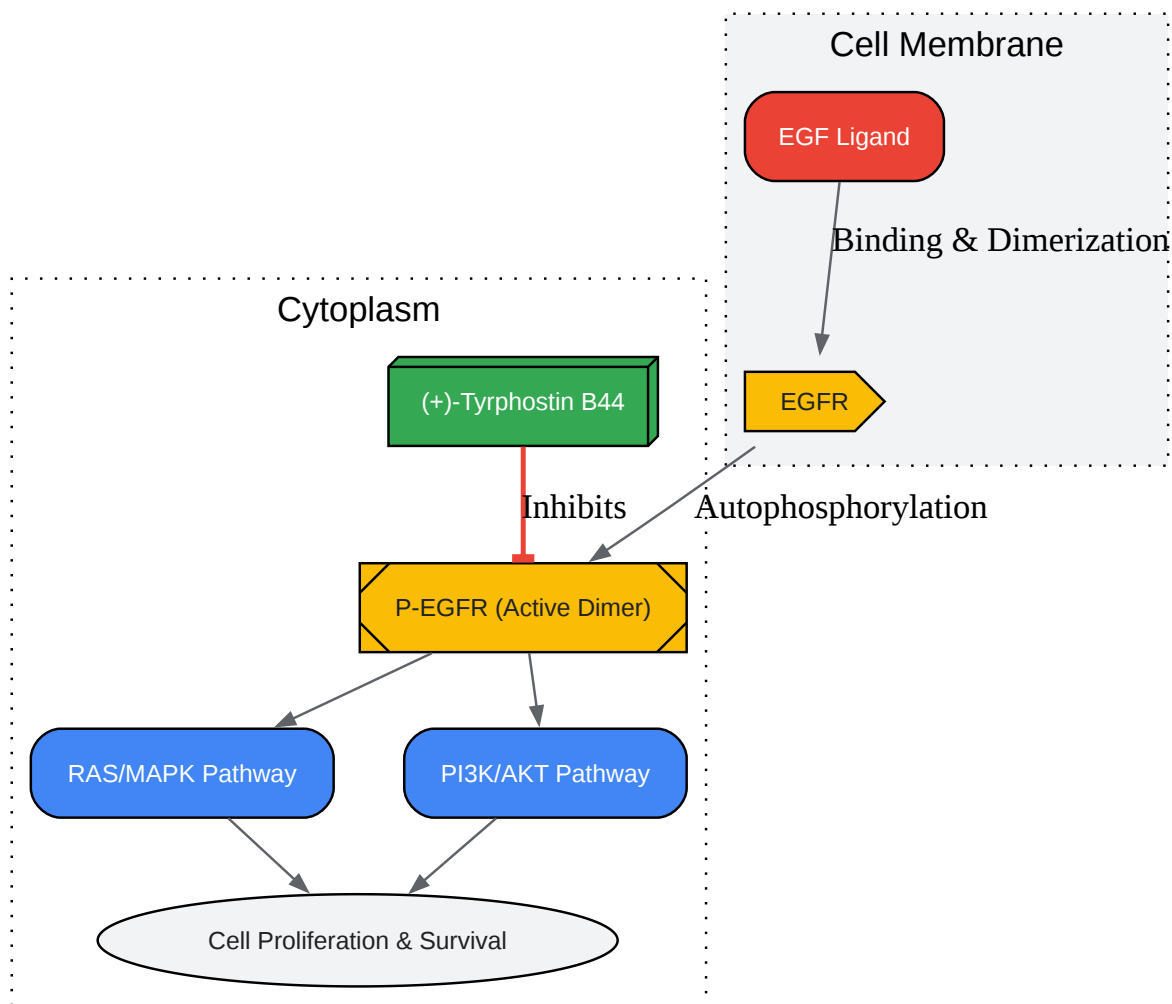
3.4 Step-by-Step Procedure

- **Equilibrate:** Allow the vial of **(+)-Tyrphostin B44** powder to reach room temperature before opening to prevent moisture condensation.
- **Weighing:** Carefully weigh a desired amount of the powder. For example, to prepare 1 mL of a 100 mM stock, weigh out 30.83 mg.
- **Solvent Addition:** Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the powder. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[\[1\]](#)[\[5\]](#)
 - **Calculation Example:** To make a 100 mM stock solution from 30.83 mg of powder (MW = 308.33 g/mol):
 - $\text{Moles} = 0.03083 \text{ g} / 308.33 \text{ g/mol} = 0.0001 \text{ mol}$
 - $\text{Volume} = 0.0001 \text{ mol} / 0.1 \text{ mol/L} = 0.001 \text{ L} = 1 \text{ mL of DMSO.}$
- **Dissolution:** Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.
- **Aiding Dissolution (Optional):** If precipitation or phase separation is observed, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate complete dissolution.[\[1\]](#)
- **Aliquoting and Storage:** To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials.[\[6\]](#)[\[7\]](#)
- **Storage:** Store the aliquots protected from light. For long-term stability (up to 6 months), store at -80°C.[\[1\]](#)[\[7\]](#) For short-term use (up to 1 month), storage at -20°C is acceptable.[\[1\]](#)[\[7\]](#)

Application: EGFR Signaling Pathway and Inhibition

(+)-Tyrphostin B44 acts by inhibiting the kinase activity of EGFR. The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition. Upon ligand (e.g., EGF) binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins and initiating downstream cascades like the RAS/MAPK and

PI3K/AKT pathways, which promote cell proliferation and survival. **(+)-Tyrphostin B44** blocks the initial autophosphorylation step, thereby shutting down these signals.



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Caption: Inhibition of the EGFR signaling pathway by **(+)-Tyrphostin B44**.

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